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An In-Depth Technical Guide to the Spectroscopic Characterization of (2-(1H-Pyrazol-1-
yl)phenyl)boronic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2-(1H-Pyrazol-1-yl)phenyl)boronic acid is a bifunctional organic compound of significant
interest in contemporary chemical research, particularly within medicinal chemistry and
materials science. As a derivative of phenylboronic acid, it is a cornerstone reagent in
palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a Nobel prize-winning
methodology for the precise formation of carbon-carbon bonds.[1][2] The incorporation of the
pyrazole moiety, a nitrogen-containing heterocycle, introduces a valuable pharmacophore
known to modulate the pharmacokinetic and target-binding properties of bioactive molecules.

[3]

This guide offers a detailed exploration of the spectroscopic profile of (2-(1H-Pyrazol-1-
yl)phenyl)boronic acid. As a Senior Application Scientist, the objective is not merely to
present data but to provide a causal analysis of the spectroscopic features, grounding the
interpretation in the fundamental principles of molecular structure and quantum mechanics. The
protocols described herein are designed as self-validating systems, ensuring that researchers
can confidently replicate and verify these findings.
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Molecular Structure and Spectroscopic Overview

The unique arrangement of the pyrazole ring at the ortho-position relative to the boronic acid
group creates a distinct electronic and steric environment that is directly reflected in its
spectroscopic output. Understanding this structure is paramount to interpreting the data that
follows.

Caption: Numbered structure of (2-(1H-Pyrazol-1-yl)phenyl)boronic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the specific connectivity and
chemical environment of atoms in a molecule. For this compound, *H, 13C, and 1B NMR are all
highly informative.

'H NMR Spectroscopy

The proton NMR spectrum provides a definitive fingerprint of the molecule's hydrogen
environments. The ortho-substitution pattern results in a complex, yet interpretable, set of
signals for the phenyl protons, while the pyrazole protons appear as distinct, well-resolved
signals.

Table 1: Representative *H NMR Data (500 MHz, DMSO-ds)

Chemical Shift (5, Multiplicity Coupling Constant Assignment
ppm) (9, Hz)

~8.20 s (broad) - B(OH)2

~8.15 d ~2.0 H-3' (Pyrazole)
~7.75 d ~1.5 H-5' (Pyrazole)
~7.60 - 7.50 m - H-3, H-6 (Phenyl)
~7.45-7.35 m - H-4, H-5 (Phenyl)
~6.50 t ~2.0 H-4' (Pyrazole)

Interpretation and Causality:
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o B(OH)2 Protons (~8.20 ppm): The acidic protons of the boronic acid typically appear as a
broad singlet. Its chemical shift is highly dependent on concentration, temperature, and
solvent. This signal will disappear upon the addition of a few drops of D20 to the NMR tube,
a classic validation test for exchangeable protons.

e Pyrazole Protons (H-3', H-5', H-4"): The three protons on the pyrazole ring form a
characteristic three-spin system.

o H-3' (~8.15 ppm): This proton is adjacent to the electronegative nitrogen atom (N2") and is
thus deshielded, appearing furthest downfield. It shows a small doublet coupling to H-4'.

o H-5'(~7.75 ppm): This proton is adjacent to the point of attachment to the phenyl ring (N1)
and is also deshielded. It appears as a doublet due to coupling with H-4'.

o H-4' (~6.50 ppm): This proton is situated between two carbons and is the most shielded of
the pyrazole protons. It appears as a triplet (or more accurately, a doublet of doublets that
looks like a triplet if J3'a' = Js'a") due to coupling with both H-3' and H-5'.

e Phenyl Protons (~7.60 - 7.35 ppm): The four protons on the substituted phenyl ring create a
complex multiplet pattern. Due to the ortho-substitution, none of the protons are chemically
equivalent, leading to overlapping signals that are often difficult to assign without advanced
2D NMR experiments (like COSY and NOESY). The proximity to the electron-withdrawing
boronic acid and the pyrazole ring shifts this entire region downfield compared to
unsubstituted benzene (7.36 ppm).

3C NMR Spectroscopy

The 3C NMR spectrum reveals the carbon skeleton of the molecule.

Table 2: Representative 13C NMR Data (125 MHz, DMSO-de)
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Chemical Shift (6, ppm) Assighment
~142.0 C-3' (Pyrazole)
~140.5 C-1 (Phenyl)
~138.0 C-2 (Phenyl)
~134.0 C-6 (Phenyl)
~131.0 C-4 (Phenyl)
~128.5 C-5 (Phenyl)
~127.0 C-3 (Phenyl)
~110.0 C-5' (Pyrazole)
~107.0 C-4' (Pyrazole)
Not Observed C-B (ipso-C)

Interpretation and Causality:

e Aromatic & Heteroaromatic Carbons: All carbons in the phenyl and pyrazole rings appear in
the typical aromatic region (100-150 ppm). Carbons directly attached to nitrogen (C-3', C-5',
C-1, C-2) are shifted downfield due to the electronegativity of the nitrogen atoms.

 Ipso-Carbon (C-B): The carbon atom directly bonded to the boron is often not observed or
appears as a very broad, weak signal.[4] This is due to quadrupolar relaxation caused by the
boron nucleus (*1B has a nuclear spin | = 3/2), which significantly shortens the relaxation
time of the attached carbon, broadening its signal into the baseline. This is a key diagnostic
feature for arylboronic acids.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its
fragments, confirming the molecular weight and offering structural clues through fragmentation
patterns.

Table 3: Predicted ESI-MS Fragmentation Data
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m/z (Mass/Charge) Proposed Fragment

188.07 [M+H]* (Protonated Molecular lon)

170.06 [M+H - H20]* (Loss of water)

143.07 [M+H - B(OH)2]* (Loss of boronic acid)
116.05 [C7HeN]* (Fragment from phenyl cleavage)
68.05 [CsHaN2]* (Protonated Pyrazole)

Interpretation and Fragmentation Pathway:

The molecular formula CoH9sBN20:2 gives a monoisotopic mass of 187.99 Da. In Electrospray
lonization (ESI) positive mode, the protonated molecular ion [M+H]* is expected at m/z 188.
The molecule undergoes characteristic fragmentation events.

[M+H - H20]*
m/z =170

[M+H]*
m/z = 188

[M+H - B(OH)z]ﬂ Fragmentation _ ([C3HaN2 + H]*
m/z=143 ) m/z = 68

Click to download full resolution via product page
Caption: Proposed ESI-MS fragmentation pathway.

e Loss of Water: A common initial fragmentation for boronic acids is the loss of a water
molecule (18 Da) from the B(OH)2 group to form a boroxine-like species, resulting in a peak
at m/z 170.

o Cleavage of the C-B Bond: The most significant fragmentation is often the cleavage of the
carbon-boron bond, leading to the loss of the B(OH)2 radical (45 Da), generating a major
fragment ion at m/z 143. This ion corresponds to the 1-phenylpyrazole cation.

Infrared (IR) Spectroscopy
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IR spectroscopy probes the vibrational modes of functional groups within the molecule.

Table 4: Key IR Absorption Bands

Frequency Range (cm™) Vibrational Mode Intensity
3600 - 3200 O-H Stretch (Boronic Acid) Broad, Strong
3150 - 3000 Aromatic C-H Stretch Medium

1610 - 1580 C=C Aromatic Ring Stretch Medium

1550 - 1500 C=N Pyrazole Ring Stretch Medium

1380 - 1320 B-O Stretch Strong

750 C-H Out-of-plane bend (ortho- Strong

disubstituted)

Interpretation and Causality:

¢ O-H Stretch (3600-3200 cm~1): The most prominent feature is a very broad and strong
absorption in this region, characteristic of the hydrogen-bonded O-H stretching of the boronic
acid functional group.[5][6] Its breadth is a direct result of intermolecular hydrogen bonding in
the solid state.

e B-O Stretch (1380-1320 cm~1): A strong, sharp absorption corresponding to the boron-
oxygen single bond stretch is a key diagnostic peak for boronic acids.[7]

o Aromatic Vibrations: The spectrum will show several medium-intensity peaks for C=C and
C=N stretching within the phenyl and pyrazole rings. A strong band around 750 cm~1 is
characteristic of the out-of-plane C-H bending for 1,2-(ortho)-disubstituted benzene rings,
providing confirmatory evidence for the substitution pattern.

Experimental Protocols: A Self-Validating Approach

The integrity of spectroscopic data is underpinned by meticulous experimental practice. The
following protocols are designed to yield high-quality, reproducible data.
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Synthesis Overview: Suzuki-Miyaura Coupling

A reliable method for preparing the title compound involves a palladium-catalyzed Suzuki-
Miyaura coupling reaction.[2]

Reactants: 2-Bromophenylboronic acid and 1H-pyrazole.
o Catalyst System: A palladium source (e.g., Pd(OAc)z) and a ligand (e.g., SPhos).

e Base and Solvent: A suitable base (e.g., KsPOa4) in an organic solvent (e.g., toluene/water
mixture).

e Procedure: The reactants, catalyst, and base are combined in the solvent and heated under
an inert atmosphere (e.g., Nitrogen or Argon) until the reaction is complete (monitored by
TLC or LC-MS).

o Work-up and Purification: The product is extracted, and the crude material is purified,
typically by column chromatography or recrystallization, to yield the final white to off-white
solid product.

NMR Data Acquisition

o Sample Preparation: Accurately weigh ~5-10 mg of the purified compound and dissolve it in
~0.6 mL of a deuterated solvent (DMSO-ds is recommended due to the compound's polarity
and ability to observe the acidic B(OH)2 protons). Add a small amount of an internal standard
(e.g., TMS) if quantitative analysis is required.

 Instrument Setup: Use a high-field NMR spectrometer (=400 MHz). Ensure the instrument is
properly tuned and shimmed to achieve optimal resolution and lineshape.

e 1H NMR Acquisition: Acquire the spectrum with a standard pulse sequence. A spectral width
of ~12 ppm, centered around 6 ppm, is appropriate. Use a sufficient number of scans (e.g.,
16 or 32) to achieve a good signal-to-noise ratio.

e 13C NMR Acquisition: Use a standard proton-decoupled pulse sequence. A wider spectral
width (~200 ppm) is required. Due to the lower natural abundance and smaller gyromagnetic
ratio of 13C, a significantly larger number of scans (e.g., 1024 or more) and a longer
relaxation delay may be necessary, especially to observe the weak C-B signal.
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Mass Spectrometry (ESI-MS) Analysis

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent
like methanol or acetonitrile. Further dilute this stock solution to a final concentration of ~1-10
png/mL in the mobile phase.

Instrumentation: Use an ESI-MS instrument (e.g., Q-TOF or Orbitrap for high resolution).

Analysis: Infuse the sample solution directly or via LC injection into the ESI source. Acquire
spectra in both positive and negative ion modes to determine the optimal ionization. For
positive mode, typical source parameters would be a capillary voltage of 3-4 kV and a source
temperature of 100-150 °C.

Infrared (FT-IR) Spectroscopy Analysis

Sample Preparation (ATR): Place a small amount of the solid sample directly onto the crystal
of an Attenuated Total Reflectance (ATR) accessory. Apply pressure to ensure good contact.
This is the most common and convenient method.

Sample Preparation (KBr Pellet): Alternatively, grind a small amount of sample (~1 mg) with
~100 mg of dry KBr powder. Press the mixture into a transparent pellet using a hydraulic
press.

Acquisition: Place the sample (ATR or KBr pellet) in the spectrometer's sample
compartment. Collect a background spectrum of the empty accessory first. Then, collect the
sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm~! over the
range of 4000-400 cm™1,
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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